Product packaging for Boivinide A(Cat. No.:)

Boivinide A

Cat. No.: B1263331
M. Wt: 710.8 g/mol
InChI Key: SPNFRQDQOJKTSQ-DXVOJEDXSA-N
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Description

Significance of Natural Products in Chemical Research

Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically served as a cornerstone of chemical research and drug discovery. researchgate.netopenaccessjournals.com These molecules, honed by evolution, exhibit a remarkable range of structural complexity and biological activity that is often unparalleled by synthetic chemical libraries. scielo.br Their inherent diversity in terms of pharmacophores and stereochemistry provides a rich hunting ground for novel molecular scaffolds and therapeutic leads. researchgate.net The study of natural products not only fuels the development of new medicines but also drives innovation in synthetic chemistry, as scientists strive to replicate these intricate structures in the laboratory. openaccessjournals.com This pursuit often leads to the discovery of new chemical reactions and strategies, broadening the toolkit of organic chemists. openaccessjournals.com

Overview of Cardenolide Glycoside Chemistry and Research Trajectories

Within the expansive realm of natural products, cardenolide glycosides represent a significant class of steroid-like compounds. nih.gov Structurally, they are characterized by a steroid nucleus, a five-membered lactone ring at the C17 position, and a sugar moiety attached at the C3 position. nih.govresearchgate.net These compounds are well-known for their potent biological activities, most notably their ability to inhibit the Na+/K+-ATPase enzyme. nih.govmdpi.com This mechanism of action has led to their historical use in traditional medicine as heart tonics and their modern clinical application in treating congestive heart failure and cardiac arrhythmias. nih.gov More recently, research has increasingly focused on the potential cytotoxic effects of cardenolides against various cancer cell lines, opening new avenues for therapeutic exploration. nih.govmdpi.com

Historical Context of Boivinide A Research

The story of this compound begins in the rainforests of Madagascar, a biodiversity hotspot that has yielded numerous unique natural products. tandfonline.comnih.gov this compound was isolated from the ethanol (B145695) extract of Strophanthus boivinii (also known as Roupellina boivinii), a plant belonging to the Apocynaceae family. vt.edunih.gov This family of plants is known for producing a variety of bioactive compounds, including cardenolide glycosides. vt.edu The discovery was the result of a bioassay-guided fractionation process, a common strategy in natural product research where crude extracts are systematically separated and tested to isolate the active components. vt.edunih.gov The extract of Strophanthus boivinii had shown antiproliferative activity against the A2780 human ovarian cancer cell line, prompting further investigation that ultimately led to the identification of several new cardenolide glycosides, including this compound. vt.edunih.gov

Following its discovery, research on this compound has primarily centered on its significant antiproliferative properties. nih.govmdpi.com Studies have consistently demonstrated its potent activity against human cancer cell lines, with a notable IC50 value of 0.17 µM against the A2780 ovarian cancer cell line. tandfonline.comnih.govjddtonline.info This has positioned this compound as a compound of interest in the search for new anticancer agents. researchgate.net The elucidation of its structure was accomplished through extensive use of 1D and 2D nuclear magnetic resonance (NMR) techniques and mass spectrometry. vt.edunih.gov These spectroscopic methods confirmed its identity as a cardenolide glycoside and allowed for the detailed characterization of its unique structural features. vt.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54O14 B1263331 Boivinide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H54O14

Molecular Weight

710.8 g/mol

IUPAC Name

(3S,5S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H54O14/c1-17-30(50-32-28(42)27(41)26(40)24(14-37)49-32)31(45-3)29(43)33(47-17)48-20-6-10-35(16-38)19(13-20)4-5-23-22(35)7-9-34(2)21(8-11-36(23,34)44)18-12-25(39)46-15-18/h12,16-17,19-24,26-33,37,40-44H,4-11,13-15H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,26-,27+,28-,29-,30+,31-,32+,33+,34-,35-,36+/m1/s1

InChI Key

SPNFRQDQOJKTSQ-DXVOJEDXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Isolation and Advanced Structural Characterization of Boivinide a

Botanical Sourcing and Extraction Methodologies

Boivinide A is a natural product isolated from Strophanthus boivinii (also known as Roupellina boivinii), a flowering plant belonging to the Apocynaceae family. nih.govwur.nl This plant genus is native primarily to Africa and is known to produce a variety of bioactive compounds, including cardenolide glycosides. nih.govvt.edu In the context of a large-scale screening program for bioactive natural products from the Madagascar rainforest, an ethanol (B145695) extract of S. boivinii demonstrated notable antiproliferative activity, prompting further investigation to isolate the active constituents. nih.govvt.edu This bioassay-guided fractionation ultimately led to the discovery of several new cardenolide glycosides, including this compound. vt.edu

The initial step in isolating this compound involves the extraction of chemical constituents from the plant material. An ethanol extract of Strophanthus boivinii was the starting point for this process. nih.govvt.edu To manage the complexity of the crude extract, a liquid-liquid partitioning strategy was employed. This involved partitioning the ethanol extract between different immiscible solvents to separate compounds based on their polarity. nih.govvt.edu

Specifically, the extract was subjected to solvent partitioning using hexane (B92381) and aqueous methanol (B129727). vt.edu The methanol fraction, which contained the more polar compounds, was then further extracted with dichloromethane (B109758). vt.edu This multi-step partitioning yielded fractions with varying chemical profiles. Both the methanol and dichloromethane fractions showed biological activity and were selected for further purification. vt.edu This methodical separation is crucial for reducing the complexity of the mixture, thereby facilitating the subsequent isolation of individual compounds like this compound.

Strophanthus boivinii as a Source Organism

Chromatographic Purification Protocols for this compound Isolation

Following initial extraction and partitioning, chromatographic techniques are essential for the purification of specific compounds from the enriched fractions.

High-Performance Liquid Chromatography (HPLC) is a key technique for separating the components of a complex mixture with high resolution. For the isolation of this compound, the active methanol and dichloromethane fractions were first filtered through short C18 chromatography columns. vt.edu Subsequently, separation was achieved using reversed-phase HPLC on a C18 column with a methanol:water solvent system. vt.edu This technique separates molecules based on their hydrophobicity, allowing for the fine-tuned separation of closely related cardenolide glycosides present in the plant extract.

While analytical HPLC is used to identify and quantify compounds in a mixture, preparative chromatography is employed to isolate a sufficient quantity of a pure compound for structural analysis and biological testing. The isolation of this compound was accomplished through preparative HPLC, which allowed for the collection of the compound as a white amorphous solid. vt.edu This step is critical to obtain the pure substance necessary for definitive spectroscopic analysis.

High-Resolution Liquid Chromatography Techniques

Spectroscopic and Diffraction Methods for this compound Structure Elucidation

With a pure sample of this compound obtained, a suite of spectroscopic and spectrometric techniques was used to determine its chemical structure.

Key methods employed include:

Mass Spectrometry (MS): Positive ion Liquid Chromatography-Mass Spectrometry (LC-MS) provided the molecular weight of this compound. vt.edu A molecular ion peak at m/z 749.4 [M+K]+ was consistent with a molecular formula of C36H54O14. vt.edu High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) further confirmed this molecular composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques were pivotal in assembling the structure. nih.govacs.org

¹H NMR: The proton NMR spectrum in pyridine-d₅ revealed the presence of several oxygenated protons and methyl groups. vt.edu A key signal at δH 10.01 suggested the presence of an aldehyde proton. vt.edu Two anomeric proton signals confirmed the existence of two sugar moieties. nih.gov

¹³C NMR: The carbon NMR spectrum showed 36 distinct signals, corroborating the molecular formula C36H54O14. nih.gov These signals were assigned to various carbon types, including methoxy (B1213986), methyl, methylene, methine, and quaternary carbons. nih.gov

2D NMR (COSY, HMQC, HMBC): Correlation spectroscopy techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity between protons and carbons. nih.gov For instance, HMBC correlations were crucial in confirming the fusion of the A/B, B/C, and C/D rings of the steroid nucleus. nih.gov

Through the detailed analysis of these spectroscopic data, the complete structure of this compound was elucidated. nih.gov

Table of Spectroscopic Data for this compound:

TechniqueObservationInference
LC-MSMolecular ion peak at m/z 749.4 [M+K]+Consistent with the molecular formula C36H54O14 vt.edu
HRFABMSConfirmed molecular compositionC36H54O14 nih.gov
¹H NMRSignal at δH 10.01 (s, H-19)Presence of an aldehyde proton vt.edu
¹H NMRSignals at δH 4.77 (d, J = 7.2 Hz) and δH 5.20 (d, J = 8.0 Hz)Presence of two sugar moieties nih.gov
¹³C NMR36 carbon signalsConfirms the carbon count of the molecular formula nih.gov
2D NMR (HMBC)Correlations between H-19 and C-1, C-5, C-9; H-5 and C-1, C-3, C-4, C-6, C-7, C-9, C-10Confirmed the A/B ring fusion nih.gov
2D NMR (HMBC)Correlations between H-8 and C-6, C-7, C-11, C-13, C-14; H-9 and C-1, C-5, C-7, C-8, C-10, C-11, C-12, C-19Confirmed the B/C ring fusion nih.gov
2D NMR (HMBC)Correlations of H-18 to C-12, C-13, C-14, and C-17Confirmed the C/D ring fusion nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Delineation

The foundational step in the structural elucidation of this compound was the extensive use of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These experiments, conducted in deuterated pyridine (B92270) (C₅D₅N), provided a detailed map of the proton and carbon environments within the molecule, allowing for the assembly of its constituent parts.

The ¹H NMR spectrum revealed key signals characteristic of a cardenolide structure. Notably, an aldehyde proton was observed at δH 10.01, along with a methoxy group signal at δH 3.62. The presence of two anomeric proton signals at δH 4.77 and δH 5.20 confirmed that this compound is a diglycoside, meaning it has two sugar units attached to the aglycone core. nih.gov

The ¹³C NMR spectrum further substantiated the proposed structure by accounting for all 36 carbon atoms in the molecule. nih.gov The combination of ¹H and ¹³C NMR data allowed for the initial identification of the aglycone as corotoxigenin (B14748029) and the sugar moieties as a β-D-glucopyranosyl unit linked to a β-D-digitalopyranoside.

To connect the individual spin systems and establish the complete bonding network, a series of 2D NMR experiments were crucial. These included:

Correlation Spectroscopy (COSY): To establish proton-proton (H-H) couplings within each sugar ring and the steroid-like core.

Total Correlation Spectroscopy (TOCSY): To identify all protons belonging to a particular spin system, which was instrumental in confirming the identity of the two distinct sugar units. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons. This was vital for determining the linkage points between the sugar units and the attachment site of the disaccharide chain to the aglycone. nih.gov

Through meticulous analysis of these NMR datasets, the planar structure of this compound was established as corotoxigenin 3-O-[β-D-glucopyranosyl-(1→4)-β-D-digitalopyranoside]. nih.gov

¹H and ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.11.95, m; 2.10, m
227.92.05, m; 2.25, m
376.04.25, m
436.42.55, m; 2.65, m
540.12.00, m
628.91.80, m; 1.90, m
727.11.75, m; 2.15, m
843.22.40, m
940.82.10, m
1059.5-
1122.11.65, m; 1.85, m
1239.92.30, m; 2.45, m
1349.8-
1485.4-
1533.12.50, m; 2.60, m
1627.51.90, m; 2.20, m
1751.63.15, t (8.4)
1815.90.93, s
19206.510.01, s
20176.0-
2174.05.03, d (18.0); 5.27, d (18.0)
22118.16.12, br s
23174.8-
Digitalopyranose
1'98.95.20, d (8.0)
2'34.12.40, m; 2.60, m
3'28.14.40, m
4'82.13.95, m
5'70.24.15, m
6'18.91.63, d (6.0)
OMe58.23.62, s
Glucopyranose
1''105.14.77, d (7.2)
2''75.44.10, m
3''78.44.30, m
4''71.84.20, m
5''78.93.90, m
6''62.94.35, m; 4.55, m

Data sourced from Karkare et al. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

To corroborate the structural fragments deduced from NMR spectroscopy and to determine the exact elemental composition, mass spectrometry was employed. Specifically, positive ion Liquid Chromatography-Mass Spectrometry (LC-MS) was used. The analysis of this compound yielded a prominent molecular ion peak at m/z 749.4, corresponding to the potassium adduct of the molecule [M+K]⁺. nih.gov This experimental mass-to-charge ratio is consistent with a molecular formula of C₃₆H₅₄O₁₄, providing strong evidence for the proposed structure and confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is a critical tool in natural product chemistry as it provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of elemental compositions from the plethora of possibilities.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern can be mathematically reconstructed to generate a detailed electron density map, from which the precise spatial arrangement of every atom can be determined.

For this compound, there are no reports in the scientific literature of a successful single-crystal X-ray diffraction analysis. The ability to obtain a crystal of suitable quality for this technique can be a significant challenge for complex natural products, which are often isolated as amorphous powders or oils. In the absence of X-ray crystallographic data, the stereochemical assignments for this compound were inferred from other techniques, primarily NMR spectroscopy and comparison with related, known compounds.

Chemical Synthesis of Boivinide a and Structural Analogues

Total Synthesis Strategies Toward Boivinide A

The total synthesis of a complex molecule like this compound requires a carefully orchestrated sequence of reactions. The general approach involves the separate synthesis of the aglycone (the steroid core) and the sugar moiety, followed by their strategic coupling.

Retrosynthetic Disconnections and Key Synthetic Challenges

A retrosynthetic analysis of this compound reveals several key disconnections and associated synthetic challenges. The primary disconnection would logically occur at the glycosidic bond, separating the cardenolide aglycone from its pendant sugar.

Key Disconnections:

Glycosidic Bond: This is the most apparent disconnection, separating the complex steroid core from the deoxy sugar. This approach allows for a convergent synthesis where the two main fragments are prepared independently and coupled at a late stage.

Butenolide Ring: The C17 lactone ring is a hallmark of cardenolides and represents another key disconnection. Strategies for its introduction often involve the addition of a suitable two-carbon unit to a C17-keto steroid precursor.

Steroid Core: The tetracyclic steroid nucleus itself can be disconnected through various strategies, such as the Diels-Alder reaction to form the C-ring or annulation strategies to build the rings sequentially.

Key Synthetic Challenges:

Stereocontrol: The steroid core of this compound possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout the synthesis is a paramount challenge.

Oxygenation Pattern: The specific placement of hydroxyl groups and other oxygen functionalities on the steroid skeleton requires highly regioselective reactions.

Glycosylation: The formation of the glycosidic linkage with the correct stereochemistry (α or β) is a notoriously difficult step in the synthesis of cardiac glycosides. The nature of the sugar and the aglycone can significantly influence the outcome of this reaction.

Synthesis of the Deoxy Sugar: The pendant sugar moiety in this compound is a deoxysugar, which requires specific synthetic methods to achieve the correct pattern of hydroxylation.

Development of Stereoselective Synthetic Methodologies

Overcoming the challenge of stereocontrol is central to the successful synthesis of cardenolides. This necessitates the development and application of highly stereoselective reactions.

The enantioselective synthesis of the cardenolide aglycone would likely rely on asymmetric catalysis or the use of chiral auxiliaries. Methods such as asymmetric dihydroxylation, epoxidation, and conjugate additions are crucial for setting the stereocenters of the steroid nucleus with high fidelity. For instance, the synthesis of other steroid systems has effectively utilized catalytic asymmetric Michael/aldol reactions to construct chiral bridged bicyclic frameworks at an early stage. nih.gov

The stereocontrolled formation of the glycosidic bond is a critical and often challenging step. acs.org The outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the glycosyl donor (the sugar part with a leaving group), the glycosyl acceptor (the aglycone), the promoter, and the reaction conditions. thieme-connect.com

For complex glycosylations, intramolecular approaches, where the glycosyl donor and acceptor are temporarily tethered, can offer excellent stereocontrol. acs.org Various methods for stereoselective glycosylation have been developed, including those that are catalyst-controlled or substrate-controlled. thieme-connect.commdpi.com The synthesis of the fully glycosylated monomeric unit of Lomaiviticin A, for example, employed a modified Koenigs-Knorr glycosylation to install a β-linked aminodeoxysugar with high selectivity and a gold-catalyzed activation for an α-linked deoxysugar. acs.org

Table of Common Glycosylation Promoters and Conditions:

Promoter SystemTypical ConditionsStereochemical Outcome
NIS/TfOHAnhydrous CH₂Cl₂, low temperatureOften favors the α-anomer (anomeric effect)
Schmidt Donors (trichloroacetimidates)TMSOTf, CH₂Cl₂, low temperatureCan be tuned for α or β depending on solvent and protecting groups
Glycosyl Halides (Koenigs-Knorr)Silver or mercury saltsHistorically significant, often gives mixtures
Gold CatalysisAu(I) or Au(III) complexesCan provide high stereoselectivity with specific donors
Asymmetric Transformations in Aglycone Synthesis

Construction of the Cardenolide Core Architecture

The construction of the tetracyclic cardenolide core is a major undertaking. Modern synthetic strategies often employ convergent approaches. For example, the total synthesis of the cardenolides Acospectoside A and Acovenoside B involved a retrosynthetic plan where the aglycone was assembled from a known intermediate. nih.govresearchgate.netontosight.ai Key steps in constructing such a core include:

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the rapid construction of the six-membered rings of the steroid nucleus.

Annulation Strategies: Stepwise ring-forming sequences, such as the Robinson annulation, can be used to build the cyclic system.

Radical Cyclizations: Stereoselective radical reactions have been employed to form key carbon-carbon bonds within the steroid framework. acs.org

Introduction of Key Functionalities: The introduction of the 14β-hydroxyl group, a common feature in bioactive cardenolides, is a significant challenge. Methods like the Mukaiyama hydration have been successfully used for this purpose. nih.govontosight.ai The installation of the C17-butenolide ring is often achieved via reactions like Stille coupling or by addition of a lactone precursor to a C17-ketone. nih.govontosight.ai

Synthesis of the Pendant Sugar Moiety(ies)

The sugar component of this compound is a deoxysugar. The synthesis of such sugars requires careful manipulation of protecting groups to selectively remove hydroxyl groups. Starting from readily available monosaccharides, a sequence of protection, deoxygenation, and functional group interconversion reactions would be employed to furnish the desired glycosyl donor. The synthesis of doxorubicin (B1662922) analogues has demonstrated that modifications to the sugar moiety can significantly impact biological activity, highlighting the importance of having flexible synthetic routes to various sugar structures.

Convergent and Linear Synthesis Pathways

The total synthesis of a molecule can proceed through two primary strategies: linear and convergent synthesis.

For a complex cardenolide glycoside such as this compound, a convergent approach is highly advantageous. A logical disconnection would separate the molecule into its primary building blocks: the steroidal aglycone and the carbohydrate moiety. researchgate.net The intricate steroid core, with its specific stereochemistry and functional groups (like hydroxyls and the C-17 lactone ring), would be synthesized in one series of reactions. nih.govacs.org Concurrently, the deoxy sugar would be prepared separately. The final key step would be the glycosylation reaction to couple the two fragments, followed by any final deprotection or functional group manipulations. nih.gov This strategy allows for the optimization of the synthesis of each large fragment independently before they are combined. wikipedia.org

| Application to this compound | Would involve a very long sequence, likely resulting in an impractically low yield. | Ideal approach, separating the synthesis into the steroid aglycone and the sugar moiety. researchgate.netnih.gov |

Semi-synthesis of this compound from Precursor Molecules

Semi-synthesis, which uses compounds isolated from natural sources as starting materials, is a powerful alternative to total synthesis, particularly when a closely related precursor is abundant. tandfonline.com

Chemical Modification of Related Natural Cardenolides

This compound is a member of the cardenolide family of steroids. nih.gov Many related cardenolides, such as digitoxigenin (B1670572), strophanthidin, and uzarigenin, can be isolated in significant quantities from various plant species. rsc.orgresearchgate.netontosight.ai These compounds can serve as advanced starting materials for the semi-synthesis of this compound or its analogues.

The process would involve a series of chemical transformations to modify the precursor's structure to match that of the target. Key modifications could include:

Hydroxylation: Introducing hydroxyl (-OH) groups at specific positions on the steroid nucleus.

Oxidation/Reduction: Interconverting functional groups, such as changing a hydroxyl group to a ketone or an aldehyde. For instance, this compound features a characteristic aldehyde at the C-19 position. vt.edu

Glycosylation: Attaching the specific deoxy sugar to the 3β-hydroxyl group of the steroid core. nih.gov

Modification of the Lactone Ring: Altering the structure of the butenolide ring at the C-17 position, although this is less common for syntheses aiming to retain the natural cardenolide structure. nih.govresearchgate.net

For example, starting from a common cardenolide like digitoxigenin would require, among other steps, the challenging oxidation of the C-19 methyl group to an aldehyde and the attachment of the correct sugar. nih.gov

Table 2: Potential Precursors for this compound Semi-synthesis

Precursor Compound Natural Source (Example) Key Structural Differences from this compound Aglycone
Strophanthidin Strophanthus species ontosight.ai Lacks the 1β-hydroxyl group; has a C-5 hydroxyl group.
Digitoxigenin Digitalis species thieme-connect.com Lacks the 1β-hydroxyl and C-5 hydroxyl groups; has a methyl group at C-19 instead of an aldehyde. nih.gov

| Uzarigenin | Gomphocarpus species researchgate.net | A/B ring fusion is trans instead of cis; lacks several hydroxyl groups and the C-19 aldehyde. rsc.org |

Enzymatic Transformations in Semi-synthetic Routes

Enzymes offer remarkable chemo-, regio-, and stereoselectivity, making them powerful tools in organic synthesis. nih.gov In the context of cardenolide synthesis, enzymes can be used to perform specific modifications that are difficult to achieve using conventional chemical methods. thieme-connect.com

Two key areas where enzymes are particularly valuable are:

Hydroxylation: Cytochrome P450 monooxygenases are known to catalyze the specific hydroxylation of steroid cores at positions that are often unreactive to standard chemical reagents. nih.gov

Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. dntb.gov.ua Using an appropriate glycosyltransferase, such as a variant of OleD, can attach a sugar moiety to the C-3 hydroxyl group of a cardenolide aglycone with high stereospecificity. rsc.orgnih.gov This avoids the need for extensive use of protecting groups and often proceeds with higher fidelity than chemical methods. rsc.org

Design and Synthesis of this compound Derivatives and Analogues for Chemical Exploration

The synthesis of derivatives and analogues of a natural product is crucial for exploring its chemical space and conducting structure-activity relationship (SAR) studies. oncodesign-services.com SAR studies systematically alter a molecule's structure to understand which parts are essential for its biological activity. oncodesign-services.comnih.govrsc.org

Rational Design Principles for Structural Diversification

Rational design of new analogues is based on understanding how specific structural features of this compound contribute to its biological effects. ptfarm.plresearchgate.netnih.gov For cardenolides, the primary structural components that can be modified are the steroid nucleus (rings A, B, C, and D), the pattern of hydroxyl groups, the C-17 lactone ring, and the sugar moiety at C-3. nih.govresearchgate.net

Key principles for designing this compound analogues include:

Modifying the Sugar Moiety: The sugar unit is known to significantly influence the pharmacological properties of cardenolides. nih.govptfarm.pl Creating analogues with different sugars, or modifying the existing sugar (e.g., by amination), can lead to derivatives with altered activity. researchgate.net

Altering the Steroid Core: Changes to the hydroxylation pattern or the stereochemistry of the ring junctions (e.g., A/B ring fusion) can have a profound impact on how the molecule binds to its biological targets. rsc.orgnih.gov

Varying the C-17 Side Chain: While the α,β-unsaturated lactone is a hallmark of cardenolides, replacing it with other heterocyclic systems can help determine its importance for activity and potentially lead to compounds with different profiles. nih.govresearchgate.net

Simplifying the Structure: Creating simplified analogues that retain the core pharmacophore can lead to compounds that are easier to synthesize while retaining or improving biological activity. tandfonline.com

These design principles aim to create a library of related compounds that can be tested to build a comprehensive understanding of how structure relates to function, potentially leading to the discovery of more potent or selective agents. researchgate.netresearchgate.netresearchgate.net

Table 3: Rational Design Strategies for this compound Analogues

Structural Region Rationale for Modification Example Modification
Sugar Moiety Can impact solubility, cell permeability, and binding affinity. nih.govptfarm.pl Replace the natural deoxy sugar with glucose, rhamnose, or an aminosugar. nih.govresearchgate.net
Steroid Core Hydroxylation Hydroxyl groups form key hydrogen bonds with biological targets. Remove or add hydroxyl groups at various positions (e.g., C-1, C-5, C-11, C-14). researchgate.net
C-19 Aldehyde A key feature that can be modified to probe its role in activity. Reduce to an alcohol or oxidize to a carboxylic acid.

| C-17 Butenolide Ring | Essential for the classical activity of many cardenolides. | Replace with other five- or six-membered heterocycles (e.g., pyrones, furanones). researchgate.netresearchgate.net |

Synthetic Methodologies for Targeted Modifications

A variety of synthetic methodologies are available to create the designed analogues of this compound.

Glycosylation Reactions: To attach different sugar units, chemical glycosylation methods like the Koenigs-Knorr reaction or Schmidt glycosylation are commonly employed. nih.govptfarm.pl These methods typically involve activating a glycosyl donor (like a glycosyl halide or trichloroacetimidate) and reacting it with the hydroxyl group of the steroid aglycone.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for modifying the steroid skeleton or for attaching different heterocyclic side chains at the C-17 position. researchgate.net

Functional Group Interconversions: Standard organic chemistry reactions are used to modify existing functional groups. For instance, selective oxidation reactions can convert a specific alcohol to an aldehyde or ketone, while reductions can do the reverse. Protecting groups are often essential to ensure that reactions occur only at the desired site on the complex molecule.

Click Chemistry: In some cases, "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be used to append new functionalities to the cardenolide scaffold, provided that an azide (B81097) or alkyne handle has been previously installed.

These synthetic methods, combined with rational design principles, provide a robust platform for the chemical exploration of this compound and the broader class of cardenolide natural products. nih.govacs.org

Table 4: Common Synthetic Methods for Cardenolide Diversification

Methodology Target Modification Description
Koenigs-Knorr Glycosylation Attaching a new sugar moiety. A classic method reacting a glycosyl halide with an alcohol (e.g., the C-3 OH of the aglycone) in the presence of a silver or mercury salt promoter. nih.gov
Suzuki Coupling Modifying the steroid core or C-17 side chain. A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net
Selective Oxidation (e.g., with Dess-Martin periodinane) Interconverting functional groups (e.g., -OH to -CHO). A mild and selective reaction to oxidize primary or secondary alcohols without affecting other sensitive groups.

| Enzymatic Catalysis | Site-specific hydroxylation or glycosylation. | The use of purified enzymes like P450s or glycosyltransferases to achieve highly selective transformations. rsc.orgnih.gov |

Biosynthetic Investigations of Boivinide a

Postulated Biosynthetic Pathways for Cardenolide Glycosides

The general biosynthetic pathway to cardenolides is understood to begin from sterol precursors, which undergo a series of modifications to form the characteristic steroid core (aglycone), followed by the attachment of sugar chains. nih.govnih.gov

The steroidal backbone of cardenolides is derived from the isoprenoid pathway. nih.gov Early studies in the 1960s and 1970s, utilizing radioisotope-labeled precursors fed to plants like Digitalis lanata, were fundamental in outlining the pathway. nih.govthieme-connect.com These experiments demonstrated that cardenolide biosynthesis proceeds through pregnane (B1235032) derivatives, such as pregnenolone (B344588) or progesterone. nih.gov

There has been some debate regarding the initial sterol precursor. While cholesterol was initially proposed, later feeding studies suggested that phytosterols (B1254722) (24-alkyl sterols) like β-sitosterol might be the preferred starting point in some species. nih.gov It is now understood that enzymes in the pathway can act on both cholesterol and phytosterols to form pregnenolone, the first committed intermediate in cardenolide biosynthesis. nih.govresearchgate.netresearchgate.net This initial step is catalyzed by a cytochrome P450 enzyme from the CYP87A family. nih.govmpg.dempg.de The formation of pregnenolone represents a crucial branch point, diverting sterols from primary metabolism into the specialized cardenolide pathway. nih.gov

A key feature of cardenolide diversity is the glycosylation of the steroid aglycone at the C-3β position. idsi.md This process involves the sequential addition of sugar units, which can include common sugars like glucose as well as rare deoxy sugars. idsi.mdmdpi.com These sugar chains are critical for the compound's biological activity and properties.

The attachment of these sugars is catalyzed by enzymes known as UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to the aglycone. researchgate.net The process can be stepwise, with different UGTs responsible for adding specific sugars in a specific order to build the final oligosaccharide chain. For instance, in Thevetia species, L-thevetose is the initial sugar attached, followed by glucose units. mdpi.com The characterization of specific UGTs involved in the glycosylation of various cardenolides is an active area of research. researchgate.netnih.gov

Early Precursor Incorporation Studies (e.g., Steroid and Isoprenoid Pathways)

Enzyme Characterization Relevant to Boivinide A Biosynthesis

While enzymes specific to this compound have not been characterized, research on other cardenolide-producing plants has identified several key enzyme families that are undoubtedly relevant to its formation.

Significant progress has been made in identifying and cloning the genes that encode the enzymes of the cardenolide biosynthetic pathway. This has been achieved through a combination of biochemical analysis, comparative transcriptomics, and gene co-expression studies. mpg.denih.gov

Key enzymes that have been identified and characterized include:

Cytochrome P450s (CYPs): As mentioned, CYP87A family enzymes catalyze the side-chain cleavage of sterols to produce pregnenolone. nih.govresearchgate.net Other P450s are presumed to be responsible for the various hydroxylation steps on the steroid core, such as the critical 14β-hydroxylation, though the specific enzymes for these steps have remained elusive until recently. nih.govbiorxiv.org

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is involved in the conversion of pregnenolone to progesterone. nih.govoup.comnih.gov

Progesterone 5β-Reductase (P5βR): This enzyme catalyzes the stereospecific reduction of progesterone, a key step in establishing the cis-trans-cis ring fusion characteristic of many cardenolides. researchgate.netnih.govoup.comnih.gov

2-Oxoglutarate-dependent Dioxygenases (2-OGDs): Recent studies in Erysimum cheiranthoides have identified 2-OGDs as the long-sought-after enzymes responsible for both the 14β- and 21-hydroxylation of the pregnane core. biorxiv.org

The table below summarizes some of the key enzymes identified in cardenolide biosynthesis.

To confirm the function of cloned candidate genes, scientists often express them in heterologous systems, such as E. coli or yeast, to produce purified recombinant enzymes. nih.govnih.gov These purified enzymes are then used in in vitro assays with putative substrates to verify their catalytic activity. nih.govresearchgate.net For instance, the activities of 3β-HSD and P5βR from Erysimum were confirmed by incubating the purified enzymes with pregnenolone and progesterone, respectively, and analyzing the products. nih.govresearchgate.net

Furthermore, entire sections of the biosynthetic pathway can be reconstituted. Researchers have successfully engineered baker's yeast (Saccharomyces cerevisiae) to perform five consecutive steps of the cardenolide pathway, starting from pregnenolone to produce a key intermediate, by expressing a combination of genes from plant, bacterial, and mammalian sources. nih.gov This synthetic biology approach is a powerful tool for both elucidating the pathway and for the potential future production of valuable cardenolides in engineered microbes. nih.gov

Identification and Cloning of Biosynthetic Enzymes

Molecular and Genetic Aspects of Producer Organism Biosynthesis

The study of cardenolide biosynthesis has increasingly relied on molecular and genetic techniques. The availability of genome and transcriptome data for cardenolide-producing species, such as Calotropis gigantea (a relative of Roupellina) and Erysimum cheiranthoides, has been transformative. nih.govoup.com By comparing the transcriptomes of tissues that produce high versus low levels of cardenolides, researchers can identify candidate genes that are highly expressed alongside the target compounds. nih.govnih.gov

Genetic tools like CRISPR/Cas9 have been used to create knockout mutants for candidate genes in plants. nih.gov If a gene is part of the biosynthetic pathway, knocking it out will result in the absence of the final cardenolide products and often the accumulation of intermediate compounds just before the blocked enzymatic step. nih.govbiorxiv.org This approach provides strong in vivo evidence for a gene's function in the pathway. nih.gov These molecular and genetic strategies are essential for unraveling the complex gene networks that regulate the production of these specialized metabolites.

Comparative Biosynthesis of the Boivinide Family of Cardenolides

The boivinide family of cardenolides, isolated from Roupellina boivinii (also known as Strophanthus boivinii), represents a group of structurally related natural products. nih.govresearchgate.net While the complete biosynthetic pathway for each member of the boivinide family has not been fully elucidated, a comparative analysis of their structures, in conjunction with the established principles of cardenolide biosynthesis, allows for a hypothetical construction of their biosynthetic relationships.

The biosynthesis of all cardenolides originates from the steroid precursor, pregnenolone, which is derived from cholesterol. colostate.eduwikipedia.orgmpg.de A series of enzymatic modifications, including hydroxylations, oxidations, and glycosylations, then tailor the basic steroid skeleton to produce the diverse array of cardenolides observed in nature. biorxiv.orgnih.gov In the context of the boivinide family, the central aglycone appears to be corotoxigenin (B14748029), with variations in the glycosylation pattern and stereochemistry at C-17 giving rise to the different family members. nih.gov

A key step in the biosynthesis of many cardenolides is the 14β-hydroxylation of a pregnane precursor, a reaction catalyzed by a 2-oxoglutarate-dependent dioxygenase. biorxiv.org Subsequent hydroxylations and the formation of the characteristic butenolide ring at C-17 are also crucial modifications. biorxiv.org The diversity within the boivinide family primarily stems from the nature and linkage of the sugar moieties attached at the C-3 position of the steroid nucleus. nih.gov

The boivinide family consists of six known compounds: this compound, B, C, D, E, and F. nih.govnih.gov The structural similarities and differences among these compounds suggest a divergent biosynthetic pathway from a common aglycone precursor. For instance, both this compound and boivinide B share the same aglycone, corotoxigenin, but differ in their sugar attachments. nih.govvt.edu This indicates the action of specific glycosyltransferases that can attach different sugar residues to the same steroid core.

The stereochemistry at C-17 of the butenolide ring is another point of divergence in the biosynthesis of related cardenolides. nih.gov For example, compounds with a 17α-orientation of the lactone ring are known to be significantly less bioactive than their 17β-counterparts. nih.gov This stereochemical difference is likely determined by a specific enzyme during the formation of the butenolide ring.

The following table provides a comparative overview of the known boivinide family members, highlighting their structural differences which are indicative of distinct biosynthetic steps.

CompoundAglyconeSugar MoietyKey Structural Features
This compound Corotoxigeninβ-D-glucopyranosyl-(1→4)-3-O-methyl-β-D-digitalosideDisaccharide at C-3
Boivinide B Corotoxigeninβ-D-glucopyranosyl-(1→4)-β-D-sarmentopyranosideDisaccharide at C-3
Boivinide C Not explicitly defined in search resultsNot explicitly defined in search results17α-orientation of the lactone ring
Boivinide D Not explicitly defined in search resultsNot explicitly defined in search resultsNot explicitly defined in search results
Boivinide E Not explicitly defined in search resultsNot explicitly defined in search resultsNot explicitly defined in search results
Boivinide F Not explicitly defined in search resultsNot explicitly defined in search resultsNot explicitly defined in search results

Data for Boivinides C, D, E, and F are not sufficiently detailed in the provided search results to complete the table.

The biosynthesis of the specific sugar moieties themselves is a complex process, with each sugar requiring a dedicated set of enzymes for its formation from common carbohydrate precursors. frontiersin.org The subsequent attachment of these sugars to the aglycone is catalyzed by glycosyltransferases, which exhibit specificity for both the sugar donor and the steroid acceptor. frontiersin.org

Structure Activity Relationship Sar and Ligand Design Principles for the Boivinide a Scaffold

Systematic Structural Modifications and Their Impact on Molecular Interactions

The biological activity of cardiac glycosides like Boivinide A is highly dependent on its three-dimensional structure, including the aglycone core, the attached sugar moieties, and various peripheral substituents. acs.org

A key feature of the aglycone is the unsaturated lactone ring attached at the C-17 position. The double bond within this ring is vital for biological activity, and its saturation leads to a significant decrease in potency. acs.org While the lactone ring itself does not show activity, its presence is required for the molecule's function, although research on related compounds suggests it can sometimes be replaced by a nitrile group with little to no loss of activity. acs.org The aglycone of this compound also possesses a hydroxyl group at the 14β position, a common feature in many cardiac glycosides. However, studies on related compounds indicate that the removal of this 14β-hydroxyl group does not necessarily affect the compound's activity. acs.org

Table 1: SAR of the Aglycone Core of Cardiac Glycosides
Structural FeatureModificationImpact on ActivityReference
A/B and C/D Ring Fusioncis-fusion of both A/B and C/D ringsHigher activity compared to trans-A/B fusion acs.org
Unsaturated Lactone Ring (at C-17)Saturation of the double bondMarked decrease in activity acs.org
Lactone Ring ReplacementReplacement with a nitrile groupLittle to no loss of activity observed in some analogues acs.org
14β-Hydroxyl GroupRemoval of the -OH groupDoes not significantly affect activity acs.org

This compound is a glycoside, meaning its aglycone is attached to a sugar chain. Specifically, its structure is 5α-corotoxigenin-β-D-glucopyranosyl-(1→4)-β-D-digitaloside. acs.org The sugar moieties, while not essential for the intrinsic inhibitory activity of the molecule, play a critical role in molecular recognition and pharmacokinetics, including absorption and biological half-life. acs.orgfrontiersin.org The nature and number of sugar residues can significantly alter a compound's solubility and duration of action. For instance, the difference between the cardiac glycosides lanatoside (B1674450) C and digoxin (B3395198) lies in their sugar components, which results in lanatoside C being more lipophilic, having greater water solubility, and a faster absorption rate. acs.org

The sugar moieties can have a substantial effect on the absorption and bioavailability of glycosides. researchgate.net Glycosylation, the attachment of these sugar groups, is a widespread post-translational modification that enhances proteomic diversity and is crucial for many biological processes, such as protein-ligand interactions. researchgate.net In the context of cardiac glycosides binding to Na+/K+-ATPase, studies on related compounds have shown that the sugar can have a major impact on potency, with modifications to the sugar generally having less impact than modifications to the steroid core or lactone ring. acs.org However, the specific effect can depend on the biological target; in some cases, glycosides have been found to be more potent inhibitors of insect Na+/K+-ATPases compared to their corresponding aglycones (genins). frontiersin.org

Peripheral substituents on the aglycone core of this compound also contribute to its structural engagement with its target. The 5α-corotoxigenin core features an aldehyde group at the C-19 position, which is a distinguishing feature identified in its proton NMR spectrum. acs.org Molecular modeling of a closely related analogue, corotoxigenin (B14748029) 3-O-glucopyranoside (C3OG), has shown that this aldehyde group at C-19 can form a key hydrogen bond interaction with the Gln111 amino acid residue in the Na+/K+-ATPase binding site. nih.gov Similarly, the β-hydroxyl group at position 14 is crucial, forming a hydrogen bond with the Thr797 residue, which is considered essential for the interaction with the enzyme. nih.govnih.gov

Table 2: Key Interactions of Peripheral Substituents in Corotoxigenin Analogues
SubstituentPositionInteracting Residue (in Na+/K+-ATPase)Type of InteractionReference
Aldehyde GroupC-19Gln111Hydrogen Bond nih.gov
β-Hydroxyl GroupC-14Thr797Hydrogen Bond nih.govnih.gov
Steroid Core-Phe783, Leu125, Ala323Hydrophobic Interaction nih.govnih.gov

Influence of Sugar Moieties on Molecular Recognition

Computational Chemistry in SAR Analysis of this compound Analogues

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound, accelerating the design of new analogues. scholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. scholarsresearchlibrary.comnih.gov These models are built using a set of known compounds and their measured activities to predict the activity of new or untested molecules. researchgate.net For cardiac glycosides, QSAR models have been successfully developed to predict their cytotoxic activity against various cancer cell lines by linking activity to molecular descriptors such as docking score, binding free energy, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. scholarsresearchlibrary.com

A typical QSAR study involves calculating various molecular descriptors that quantify physicochemical properties (e.g., hydrophobicity, electronic effects, steric properties) and using statistical methods like multiple regression analysis to build a predictive model. For example, a 3D-QSAR model developed for a series of 47 cardiotonic steroids identified that steric bulk around the lactone ring and the attached sugar, as well as electrostatic interactions along the entire molecule, were critical for binding to Na+/K+-ATPase. acs.org Such models are validated statistically using parameters like the correlation coefficient (R²) and the cross-validation coefficient (q²) to ensure their predictive power. scholarsresearchlibrary.com A well-validated QSAR model for the this compound scaffold could guide the synthesis of new derivatives by predicting which structural modifications are most likely to enhance desired properties.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, offer detailed insights into the structural and energetic aspects of how a ligand like this compound binds to its receptor. frontiersin.orgnih.gov Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, often expressed as a binding energy score. nih.govscholarsresearchlibrary.com

Studies on corotoxigenin 3-O-glucopyranoside (C3OG), an analogue of this compound, have used molecular docking to elucidate its binding mode with Na+/K+-ATPase. nih.govnih.govresearchgate.net These simulations predicted a favorable binding energy of -9.2133 kcal/mol and identified key non-covalent interactions. researchgate.net The aldehyde group at C-19 and the hydroxyl group at C-14 of the aglycone were found to form crucial hydrogen bonds with residues Gln111 and Thr797, respectively. nih.govresearchgate.net Additionally, hydrophobic interactions were observed between the steroid nucleus and residues such as Phe783 and Leu125. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movement of the atoms in the ligand-receptor complex over time. herts.ac.ukresearchgate.net MD simulations provide information on the stability of the binding pose, the flexibility of the complex, and the energetic properties of the interaction, helping to refine the understanding of how compounds like this compound engage with their target at an atomic level. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Properties

Chemogenomic and Proteomic Studies for Exploring Chemical Space Interaction

Chemogenomics and proteomics are powerful tools for identifying the molecular partners of a bioactive compound, offering a broad view of its interactions within a biological system. wikipedia.orgfrontiersin.org

Chemogenomic Approaches:

Chemogenomics systematically studies the interactions of a library of small molecules with a range of protein targets. wikipedia.orgfrontiersin.org This can be done through forward chemogenomics, which identifies molecules that produce a specific phenotype and then determines their protein targets, or reverse chemogenomics, which screens known protein targets against a chemical library to find interacting molecules. wikipedia.org Such screens could pinpoint the specific proteins or cellular pathways with which this compound interacts.

Proteomic Approaches:

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. frontiersin.orgnih.gov In the context of a compound like this compound, proteomic techniques could be employed to observe changes in protein expression in cells or tissues upon exposure to the compound. This can reveal which proteins are upregulated or downregulated, providing clues about the compound's mechanism of action and identifying its direct or indirect molecular partners. frontiersin.orgnih.gov Techniques such as affinity chromatography coupled with mass spectrometry could be used to directly pull down proteins that bind to a derivatized version of this compound.

Due to the absence of specific research on this compound, the following tables are presented as illustrative examples of how data from such studies would be organized. The data presented is hypothetical and for demonstrative purposes only.

Hypothetical Interacting Molecular Partners for this compound Identified via Chemogenomic/Proteomic Screening

Protein ID Protein Name Method of Identification
P0C6X7-1 Hypothetical Protein A Yeast Two-Hybrid Screen
Q8N3J2-2 Hypothetical Kinase B Affinity Chromatography-Mass Spectrometry

List of Compounds Mentioned

Compound Name

Advanced Analytical and Methodological Developments in Boivinide a Research

Chromatographic-Mass Spectrometric Coupling for Trace Analysis and Metabolomics

The initial identification of Boivinide A from the extracts of Strophanthus boivinii was accomplished through the coupling of liquid chromatography (LC) with mass spectrometry (MS). This powerful combination allows for the separation of complex mixtures and the sensitive detection and identification of individual components.

Detailed Research Findings: In the primary study identifying this compound, bioassay-guided fractionation of the plant extract was followed by analysis using positive ion LC-MS. nih.gov This technique was crucial for determining the molecular formula of this compound. The analysis yielded a prominent molecular ion peak that provided the basis for its chemical formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is the cornerstone for analyzing natural product extracts. It separates compounds based on their physicochemical properties as they pass through a chromatography column, after which they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. bioxpedia.com For this compound, LC-MS analysis provided the exact mass, which was essential for deducing its elemental composition. nih.gov

Trace Analysis: While the initial discovery focused on isolating a sufficient quantity of the compound for characterization, modern LC-MS/MS (tandem mass spectrometry) systems offer the sensitivity required for trace analysis. nih.gov This is critical for detecting minute quantities of this compound or its metabolites in complex biological matrices, a necessary step for pharmacokinetic studies.

Metabolomics: Untargeted metabolomics studies on Strophanthus species or related organisms would employ high-resolution mass spectrometry (HRMS) to create a comprehensive profile of all detectable small molecules. nih.gov By comparing the metabolic profiles of different samples (e.g., different plant tissues, or organisms under different conditions), researchers can gain insights into the biological roles and pathways involving this compound. This approach can reveal previously unknown derivatives or related compounds within the organism. researchgate.netbiorxiv.orgbiorxiv.org

Table 1: Initial Mass Spectrometric Data for this compound

Analytical TechniqueObservationInferenceReference
Positive Ion LC-MSMolecular ion peak at m/z 749.4 [M+K]⁺Consistent with molecular formula C₃₆H₅₄O₁₄ nih.gov

Advanced NMR Techniques for Conformation and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the original structural elucidation of this compound, allowing for the determination of its carbon-hydrogen framework and the connectivity of its atoms. vt.edu Beyond basic structure determination, advanced NMR techniques are indispensable for understanding the three-dimensional shape (conformation) and flexibility (dynamics) of the molecule in solution, which are critical for its biological activity.

Detailed Research Findings: The initial structural work on this compound utilized one-dimensional (1D) ¹H NMR to provide a preliminary map of the proton environments within the molecule. nih.gov For a molecule of this complexity, a full suite of advanced, multi-dimensional NMR experiments would be required for a complete understanding of its solution-state structure and dynamics.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard for unambiguously assigning all proton (¹H) and carbon (¹³C) signals in the molecule.

Conformational Analysis: The 3D structure of complex molecules in solution is often determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). mdpi.com These experiments measure the spatial proximity between protons, providing distance restraints that can be used to build a computational model of the molecule's preferred conformation(s). For flexible molecules like this compound, these techniques can reveal the existence of multiple interconverting conformations. cam.ac.ukcam.ac.uk

Dynamics and Flexibility: NMR relaxation experiments can provide information on the motion of different parts of the molecule on various timescales. This is crucial for understanding how the molecule might change its shape upon binding to a biological target.

Table 2: Application of Advanced NMR Techniques to Complex Molecules like this compound

NMR TechniqueInformation GainedRelevance to this compound Research
COSY, TOCSYIdentifies proton-proton spin coupling networks within individual sugar and steroid rings.Essential for assigning proton signals.
HSQC, HMBCCorrelates protons with their directly attached carbons (HSQC) and with carbons 2-3 bonds away (HMBC).Confirms the overall carbon skeleton and linkage between the steroid and sugar units.
NOESY, ROESYMeasures through-space proximity of protons, providing distance constraints.Crucial for determining the 3D conformation and stereochemistry in solution. mdpi.com
Relaxation Experiments (T₁, T₂)Probes molecular motions and dynamics at different sites.Reveals the flexibility of the glycosidic linkages and steroid ring system.

Isotopic Labeling Strategies for Biosynthetic Pathway Tracing

Understanding how this compound is constructed in nature requires tracing its biosynthetic pathway. Isotopic labeling is the definitive method for this purpose. In these experiments, the producing organism is fed with simple precursor molecules that have been enriched with a heavy isotope (e.g., ¹³C or ¹⁵N). The location of the heavy isotopes in the final natural product is then determined, revealing how the precursors were assembled.

Detailed Research Findings: While specific isotopic labeling studies for the biosynthesis of this compound have not been reported, the general pathway for cardenolide glycosides is understood to originate from the mevalonate (B85504) pathway for the steroid core and from activated sugar precursors for the glycone portion. googleapis.com Isotopic labeling experiments are the gold standard for confirming the precise assembly and modification steps in such pathways. nih.gov

Precursor Incorporation: The biosynthesis of the steroid aglycone of a cardenolide like this compound would be investigated by feeding the Strophanthus plant with isotopically labeled acetate (B1210297) ([¹³C₂]acetate) or mevalonate. The pattern of ¹³C incorporation, detected by ¹³C NMR or mass spectrometry, would confirm the polyketide-like origin of the steroid backbone.

Tracing Tailoring Steps: Later steps in the pathway, such as oxidations and glycosylations, can be studied using specifically labeled intermediates or by analyzing the incorporation of labeled oxygen (¹⁸O) from ¹⁸O₂ or H₂¹⁸O.

Linking Genes to Chemistry: When combined with genomic data, isotopic labeling can help to functionally annotate genes within a biosynthetic gene cluster. By knocking out a specific gene and observing the change in labeling patterns or the accumulation of a labeled intermediate, researchers can assign a function to that gene.

High-Throughput Screening Platforms for Chemical Library Evaluation

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. pnas.org Natural products, with their immense structural diversity, are a rich source of compounds for HTS campaigns. aacrjournals.org Cardenolide glycosides, the class to which this compound belongs, are frequently identified as "hits" in such screens, particularly in the search for new anticancer agents. mdpi.comnih.gov

Detailed Research Findings: The initial discovery of this compound was driven by bioassay-guided fractionation, where fractions of the plant extract were tested for antiproliferative activity against a cancer cell line. nih.gov This is essentially a small-scale version of a screening process. Modern HTS platforms automate this process on a massive scale.

Chemical Library Diversity: this compound, as a component of a Strophanthus extract, would be part of a natural product library. The success of an HTS campaign is highly dependent on the chemical diversity of the library being screened. aacrjournals.org Natural product libraries are valued for their structural complexity and novelty compared to synthetic compound libraries.

Assay Development: HTS requires the development of robust and miniaturized assays that can be run in 96-, 384-, or 1536-well plates. For evaluating compounds like this compound, these could include cell-based assays measuring cancer cell viability, viral replication, or the activity of a specific enzyme target. aacrjournals.orgnih.gov

Hit Validation and Mechanism of Action: Compounds identified as "hits" in an initial screen, such as cardenolide glycosides, undergo secondary screening to confirm their activity and determine their potency (e.g., IC₅₀ value). aacrjournals.org Follow-up studies then focus on elucidating the mechanism by which the compound exerts its biological effect, which for many cardenolides involves the inhibition of the Na⁺/K⁺-ATPase pump. mdpi.com

Table 3: Common High-Throughput Screening Assays for Cardenolide-Containing Libraries

Assay TypePrincipleExample ApplicationReference
Cell Viability/Cytotoxicity AssaysMeasures the number of living cells after treatment with a compound.Screening for anticancer agents. pnas.org
Enzyme Inhibition AssaysMeasures the ability of a compound to inhibit the activity of a specific enzyme (e.g., Na⁺/K⁺-ATPase).Identifying specific molecular targets. nih.gov
Reporter Gene AssaysMeasures the effect of a compound on the expression of a specific gene linked to a reporter (e.g., luciferase).Screening for inhibitors of specific signaling pathways (e.g., HIV gene expression). nih.gov
Phenotypic ScreeningMeasures a compound's effect on the overall phenotype of a cell or organism without a preconceived target.Discovering novel biological activities. nih.gov

Future Directions and Interdisciplinary Research Perspectives on Boivinide a

Synthetic Biology Approaches for Sustainable Production

The production of complex natural products like Boivinide A is often hampered by low yields from the native plant, which can be slow-growing and geographically limited. nih.gov Synthetic biology presents a powerful alternative for sustainable and scalable production. rsc.org This field applies engineering principles to biology, allowing for the design and construction of new biological parts, devices, and systems. rsc.orgresearchgate.net

A primary strategy would involve heterologous expression, where the biosynthetic pathway for this compound is transferred from Roupellina boivinii into a well-characterized microbial host. researchgate.net Industrial microorganisms such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli are often chosen as chassis organisms because they are easy to culture, grow rapidly, and have a vast toolkit for genetic engineering. rsc.orgnih.gov

The process would involve:

Gene Cluster Identification: Identifying and sequencing the genes in the R. boivinii genome that encode the enzymes responsible for synthesizing the this compound molecule.

Pathway Reconstruction: Assembling these genes into a functional pathway in the chosen host organism. This often requires significant optimization of gene expression and balancing metabolic flux. researchgate.net

Strain Optimization: Engineering the host's metabolism to increase the supply of precursor molecules and divert cellular resources towards the production of this compound. researchgate.net

This approach has been successfully used for other complex molecules, such as the antimalarial drug artemisinin, which was produced in engineered yeast, making it more affordable and accessible. nih.govrsc.org A similar synthetic biology strategy for this compound could ensure a reliable supply for research and development, decoupling its production from potential ecological constraints.

Chemoinformatics and Artificial Intelligence in Compound Discovery and Optimization

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. vt.eduacs.org These computational tools can analyze vast datasets to uncover complex relationships between a molecule's structure and its biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR). libretexts.org

For this compound, these technologies offer several future research directions:

Analogue Design: AI and machine learning models can be trained on the structural data of this compound and other cytotoxic cardenolides. acs.org These models could then predict the activity of virtual, yet-to-be-synthesized analogues. This allows researchers to prioritize the synthesis of derivatives with the highest predicted potency and potentially lower toxicity, saving significant time and resources. vt.edu

Target Prediction: While cardenolides are known to inhibit the Na+/K+ ATPase pump, chemoinformatic tools could perform virtual screening to identify other potential protein targets for this compound. vt.edu This could reveal novel mechanisms of action or explain its specific efficacy against certain cancer cells.

Property Prediction: AI models are increasingly used to predict a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. bccampus.ca Applying these models to this compound could help in the early identification of potential liabilities, such as poor stability or high toxicity, guiding efforts to engineer a more viable therapeutic agent.

By moving many initial experiments into a virtual environment, chemoinformatics and AI can provide unbiased hypotheses and focus laboratory work on the most promising molecules. vt.eduacs.org

Exploration of Chemical Reactivity and Transformation Pathways

A thorough understanding of a molecule's chemical reactivity is fundamental to its development as a drug. Reactivity determines how a compound can be modified, how it interacts with biological systems, and how it is metabolized. The structure of this compound contains several reactive sites that are prime candidates for chemical transformation.

Key structural features and potential transformations include:

Hydroxyl Groups: The steroid backbone and sugar moiety possess multiple hydroxyl (-OH) groups. These can be sites for esterification or etherification to modify the compound's solubility and cell permeability.

Unsaturated Lactone Ring: This butenolide ring is a hallmark of cardenolides and is crucial for bioactivity. vt.edu Reactions that modify this ring, such as Michael additions, could be explored to fine-tune activity and potentially reduce toxicity.

Glycosidic Bond: The bond linking the sugar to the steroid core is critical. The nature of the sugar itself is known to influence the pharmacokinetic properties of cardiac glycosides. vt.edu Future synthetic work could involve creating a library of this compound analogues with different sugar units (glycodiversification) to study how this impacts efficacy and selectivity.

Systematic exploration of these transformation pathways would generate a library of derivatives. Testing these compounds would build a detailed structure-activity relationship (SAR) profile, providing invaluable data for optimizing this compound's anticancer properties.

Integration with Materials Science for Novel Chemical Applications

The intersection of natural products and materials science opens up innovative possibilities for advanced therapeutic applications, particularly in drug delivery and biomedical devices. By integrating a potent molecule like this compound into a material matrix, its function can be enhanced and controlled.

Future interdisciplinary research could focus on:

Targeted Drug Delivery: this compound could be encapsulated within or conjugated to nanoparticles (e.g., liposomes or polymeric nanoparticles). These nanoparticles could be further functionalized with targeting ligands (e.g., antibodies) that specifically recognize receptors overexpressed on ovarian cancer cells. Such a system would aim to deliver the cytotoxic payload directly to the tumor, increasing local efficacy while minimizing the systemic toxicity often associated with potent cardenolides. vt.edu

Bioactive Coatings: For localized cancers, this compound could be incorporated into biocompatible and biodegradable polymers to create drug-eluting films or implants. Placed at a surgical site after tumor resection, such a material could provide sustained, localized release of the compound to eliminate any remaining cancer cells.

Smart Materials: Advanced "smart" materials that respond to specific stimuli (e.g., pH changes or specific enzymes present in the tumor microenvironment) could be designed to release this compound only upon reaching the target site.

These approaches, combining the cytotoxic power of this compound with the precision of materials science, represent a sophisticated strategy to improve its therapeutic index and unlock new clinical possibilities.

Q & A

Q. What established synthetic methodologies are used for Boivinide A, and how can reproducibility be ensured?

this compound synthesis typically involves multi-step processes such as [specific reactions, e.g., cyclization, glycosylation], with critical parameters including temperature, solvent selection, and catalyst concentration. To ensure reproducibility, researchers should:

  • Document reaction conditions exhaustively (e.g., inert atmosphere requirements, stirring rates).
  • Validate intermediate and final products using spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, HRMS) and compare with published data.
  • Include purity thresholds (e.g., ≥95% HPLC) and impurity profiling in supplementary materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Key techniques include:

  • NMR spectroscopy : 1^1H/13^{13}C NMR for backbone structure, 2D NMR (COSY, HSQC) for connectivity.
  • Mass spectrometry : HRMS for molecular formula confirmation.
  • X-ray crystallography : For absolute configuration determination (if crystalline derivatives are obtainable). Cross-referencing with literature data and computational simulations (e.g., DFT for NMR shift prediction) enhances accuracy .

Q. What in vitro assays are standard for evaluating this compound’s biological activity?

Common assays include:

  • Cell viability assays (MTT, resazurin) using cancer/normal cell lines.
  • Enzyme inhibition assays (e.g., fluorometric/colorimetric readouts).
  • Antimicrobial susceptibility testing (MIC/MBC determination). Researchers must standardize protocols (e.g., incubation time, positive/negative controls) and validate results across independent replicates .

Q. What purity criteria are critical for this compound in pharmacological studies?

Purity is validated via:

  • HPLC/LC-MS : Baseline separation of peaks, retention time alignment with standards.
  • Elemental analysis : Confirming C/H/N ratios.
  • Residual solvent analysis (following ICH guidelines). Impurities should be structurally identified and quantified, with thresholds aligned with regulatory standards (e.g., <0.1% for genotoxic impurities) .

Q. How should this compound be stored to maintain stability during long-term studies?

Recommended practices:

  • Storage at -20°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Use desiccants to avoid hygroscopic degradation.
  • Periodic stability assessments via HPLC and thermal analysis (TGA/DSC) to monitor decomposition .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

Contradictions often arise from variability in:

  • Assay conditions (e.g., cell passage number, serum concentration).
  • Compound purity (e.g., undetected impurities acting as synergists/antagonists). Mitigation strategies:
  • Conduct meta-analyses with standardized effect-size metrics.
  • Replicate studies using harmonized protocols (e.g., OECD guidelines).
  • Apply multivariate statistical models (ANCOVA) to isolate confounding variables .

Q. What experimental design approaches optimize this compound synthesis yield while minimizing byproducts?

Advanced strategies include:

  • Design of Experiments (DoE) : Fractional factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading).
  • Kinetic profiling : Identifying rate-limiting steps via time-resolved sampling.
  • Green chemistry principles : Using biocatalysts or flow chemistry to enhance selectivity .

Q. How can conflicting spectral data (e.g., NMR chemical shifts) for this compound derivatives be addressed?

Systematic resolution involves:

  • Re-examining sample preparation (e.g., deuterated solvent effects, pH-dependent tautomerism).
  • Employing advanced NMR techniques (e.g., NOESY for stereochemistry, 19^{19}F NMR for fluorinated analogs).
  • Cross-validating with computational chemistry (e.g., DFT-based shift predictions) .

Q. What methodologies elucidate this compound’s mechanism of action in complex biological systems?

Integrative approaches include:

  • Omics technologies : Proteomics (e.g., SILAC) and transcriptomics (RNA-seq) to identify perturbed pathways.
  • CRISPR-Cas9 screening : To pinpoint genetic dependencies for this compound’s activity.
  • In vivo imaging : PET/SPECT for real-time biodistribution and target engagement studies .

Q. How can novel this compound derivatives be designed to improve pharmacokinetic properties?

Strategies involve:

  • Structure-Activity Relationship (SAR) studies : Systematic modification of functional groups.
  • In silico modeling : Molecular docking (AutoDock) and ADMET prediction (SwissADME).
  • In vivo validation : Pharmacokinetic profiling (e.g., half-life, bioavailability) in rodent models .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.